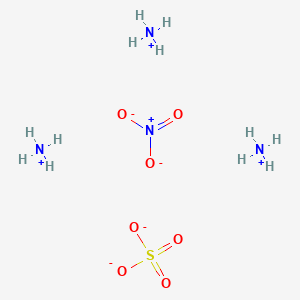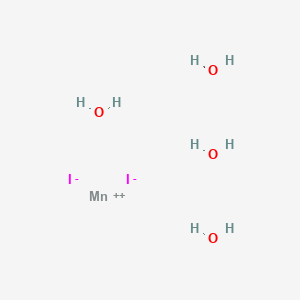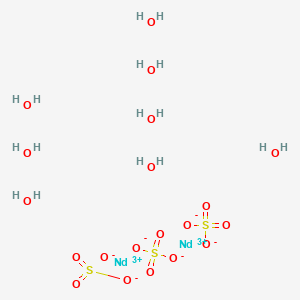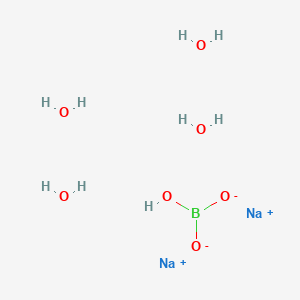
Zirconium phosphide
Vue d'ensemble
Description
Zirconium phosphide is an inorganic compound composed of zirconium and phosphorus, with the chemical formula ZrP. It is known for its high thermal stability and unique electronic properties, making it a subject of interest in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Zirconium phosphide can be synthesized through several methods. One common approach involves the direct reaction of zirconium and red phosphorus at high temperatures. The reaction is typically carried out in an inert atmosphere to prevent oxidation:
2Zr+P4→2ZrP2
Another method involves the reduction of zirconium salts with phosphorus compounds under hydrogen atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often employs high-temperature synthesis techniques. The use of arc-melting or vacuum induction melting is common to ensure the purity and homogeneity of the final product. These methods allow for the precise control of reaction conditions, leading to high-quality this compound crystals .
Analyse Des Réactions Chimiques
Types of Reactions: Zirconium phosphide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form zirconium oxide and phosphorus oxides.
Reduction: It can be reduced to elemental zirconium and phosphorus under specific conditions.
Substitution: this compound can participate in substitution reactions where phosphorus atoms are replaced by other elements or groups.
Common Reagents and Conditions:
Oxidation: Typically involves oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Various halogens or organophosphorus compounds under controlled conditions.
Major Products Formed:
Oxidation: Zirconium oxide (ZrO₂) and phosphorus pentoxide (P₂O₅).
Reduction: Elemental zirconium and phosphorus.
Substitution: Compounds with substituted phosphorus atoms, depending on the reagents used.
Applications De Recherche Scientifique
Zirconium phosphide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: Investigated for potential use in biological sensors and imaging agents.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of high-temperature ceramics, electronic components, and as a material for nuclear reactors due to its high thermal stability
Mécanisme D'action
The mechanism by which zirconium phosphide exerts its effects is largely dependent on its electronic structure and surface properties. In catalytic applications, this compound provides active sites for chemical reactions, facilitating the conversion of reactants to products. The interaction of this compound with molecular targets involves the coordination of phosphorus atoms with various substrates, enhancing reaction rates and selectivity .
Comparaison Avec Des Composés Similaires
Zirconium diphosphide (ZrP₂): Similar in composition but with different stoichiometry and properties.
Zirconium monophosphide (ZrP): Another variant with distinct physical and chemical characteristics.
Uniqueness of Zirconium Phosphide: this compound stands out due to its high thermal stability and unique electronic properties, which make it suitable for high-temperature and electronic applications. Its ability to undergo various chemical reactions and form stable compounds further enhances its versatility in scientific research and industrial applications .
Propriétés
IUPAC Name |
phosphanylidynezirconium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/P.Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYKQHDWCVUGBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
P#[Zr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
PZr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065197 | |
| Record name | Zirconium phosphide (ZrP) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12037-72-8 | |
| Record name | Zirconium phosphide (ZrP) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12037-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zirconium phosphide (ZrP) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012037728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zirconium phosphide (ZrP) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zirconium phosphide (ZrP) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zirconium phosphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.684 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















